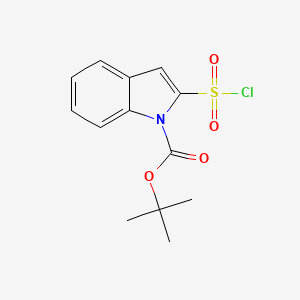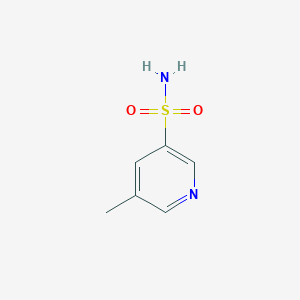
5-Metilpiridina-3-sulfonamida
Descripción general
Descripción
5-Methylpyridine-3-sulfonamide is an organic compound with the molecular formula C6H8N2O2S It is a derivative of pyridine, featuring a sulfonamide group at the 3-position and a methyl group at the 5-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-Methylpyridine-3-sulfonamide typically begins with 5-methylpyridine-3-sulfonyl chloride as the starting material.
Reaction Conditions: The sulfonyl chloride is treated with ammonia or an amine under controlled conditions to form the sulfonamide group.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis process is scaled up, often involving continuous flow reactors to ensure consistent product quality.
Catalysts and Solvents: Specific catalysts and solvents are used to optimize the reaction yield and minimize by-products.
Types of Reactions:
Oxidation: 5-Methylpyridine-3-sulfonamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as 5-methylpyridine-3-sulfonic acid.
Reduction Products: Reduced derivatives such as 5-methylpyridine-3-sulfonic acid amide.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methylpyridine-3-sulfonamide is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
5-Methylpyridine-3-sulfonamide is a type of sulfonamide, a class of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
Sulfonamides, including 5-Methylpyridine-3-sulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzymes involved in the conversion of PABA to folic acid, thereby preventing the synthesis of DNA and inhibiting bacterial growth .
Biochemical Pathways
The inhibition of folic acid synthesis affects several biochemical pathways. The most significant is the disruption of DNA synthesis, as folic acid is a precursor to the nucleotides required for DNA replication . This disruption can lead to cell death in rapidly dividing cells, such as bacteria .
Pharmacokinetics
It has been suggested that modifications to the sulfonamide structure can lead to increased biochemical and cellular potency and improved oral exposure
Result of Action
The primary result of the action of 5-Methylpyridine-3-sulfonamide is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound disrupts DNA synthesis and inhibits the proliferation of bacteria .
Análisis Bioquímico
Biochemical Properties
5-Methylpyridine-3-sulfonamide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as carbonic anhydrase and dihydropteroate synthetase. These interactions are crucial as they can inhibit or activate the enzymes, thereby affecting the biochemical pathways they are involved in. For instance, the interaction with carbonic anhydrase can inhibit its activity, leading to a decrease in the conversion of carbon dioxide to bicarbonate and protons .
Cellular Effects
5-Methylpyridine-3-sulfonamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation of certain cell types by modulating signaling pathways such as the MAPK/ERK pathway. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . This compound also impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 5-Methylpyridine-3-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as carbonic anhydrase and dihydropteroate synthetase, inhibiting their activity. This inhibition can lead to downstream effects on biochemical pathways and cellular processes. Additionally, 5-Methylpyridine-3-sulfonamide can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylpyridine-3-sulfonamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Methylpyridine-3-sulfonamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and gene expression .
Dosage Effects in Animal Models
The effects of 5-Methylpyridine-3-sulfonamide vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting specific enzymes and modulating cellular processes. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical or cellular effects without causing toxicity .
Metabolic Pathways
5-Methylpyridine-3-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in the metabolism of 5-Methylpyridine-3-sulfonamide .
Transport and Distribution
The transport and distribution of 5-Methylpyridine-3-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as organic anion transporters, which facilitate its uptake into cells . Once inside the cell, 5-Methylpyridine-3-sulfonamide can bind to proteins that influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Methylpyridine-3-sulfonamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes . The activity and function of 5-Methylpyridine-3-sulfonamide can be influenced by its localization within the cell, as it interacts with different biomolecules in various subcellular compartments .
Comparación Con Compuestos Similares
3-Methylpyridine-5-sulfonamide: Similar structure but with the methyl group at the 3-position instead of the 5-position.
4-Methylpyridine-3-sulfonamide: Another positional isomer with the methyl group at the 4-position.
2-Methylpyridine-3-sulfonamide: Yet another positional isomer with the methyl group at the 2-position.
Uniqueness: 5-Methylpyridine-3-sulfonamide is unique due to its specific position of the methyl group, which can influence its chemical reactivity and biological activity compared to its isomers.
This comprehensive overview provides a detailed understanding of 5-Methylpyridine-3-sulfonamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
5-methylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-2-6(4-8-3-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCLBZBRCMPULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704532 | |
| Record name | 5-Methylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938066-07-0 | |
| Record name | 5-Methylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



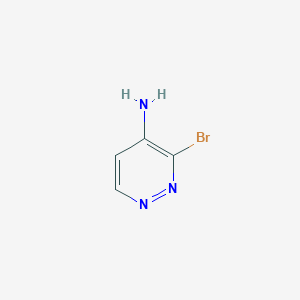
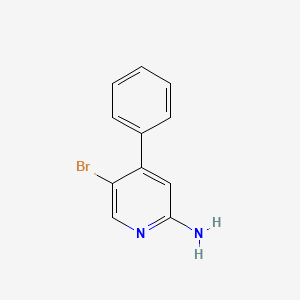
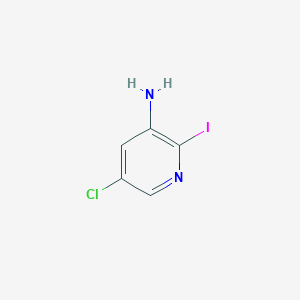
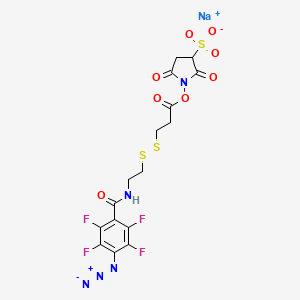
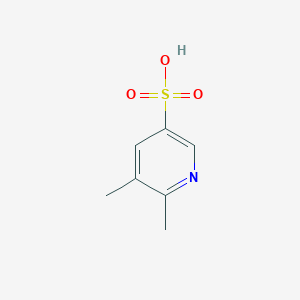
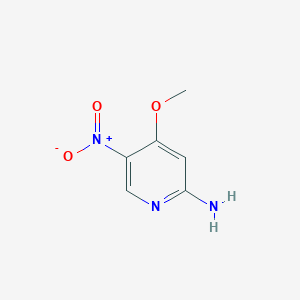
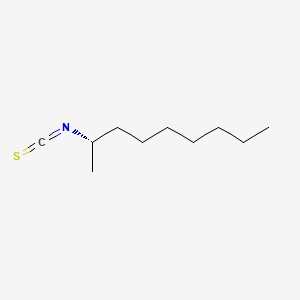
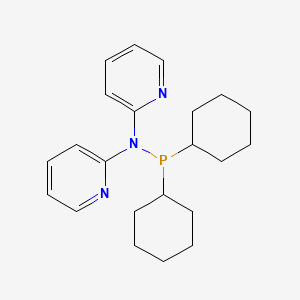


![Thiazolo[4,5-c]pyridin-2-ol](/img/structure/B1505274.png)

